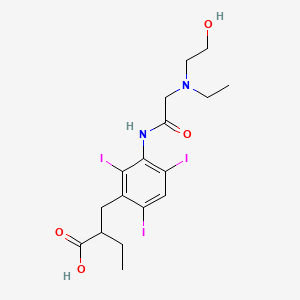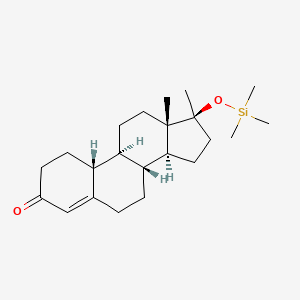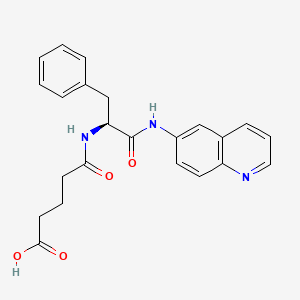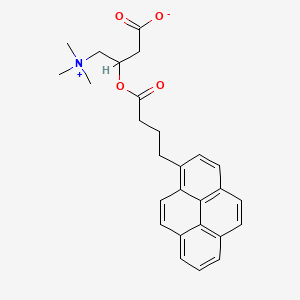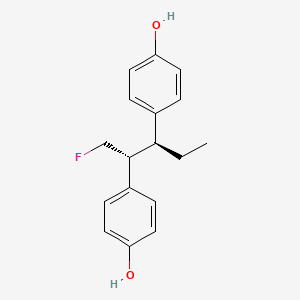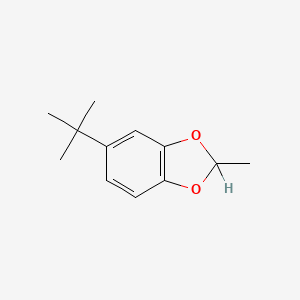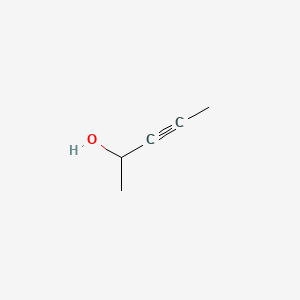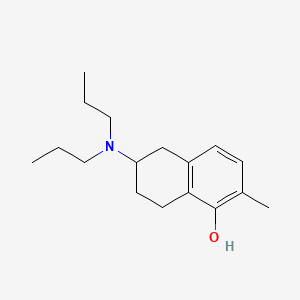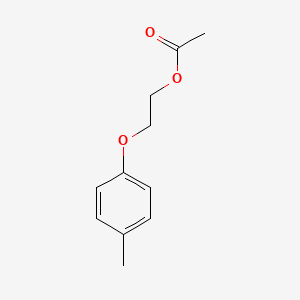
4-(2-Acétoxyéthoxy)toluène
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(p-Tolyloxy)ethyl acetate involves the reaction of 2-(p-tolyloxy)ethyl acetate with formaldehyde in acidic media. This process leads to the formation of dimeric and trimeric polymer model compounds, demonstrating the compound's capacity for forming complex molecular structures through polymerization. Such reactions are crucial for understanding the chemical behavior and potential applications of this compound in various industrial sectors.
Molecular Structure Analysis
The molecular structure of 2-(p-Tolyloxy)ethyl acetate is characterized by its ability to form dimeric and trimeric compounds through reactions with formaldehyde. These structures, such as 2,2′-Methylenebis(5-methyl-1,2-phenyleneoxy)diethyl acetate, reveal the compound's versatile molecular framework, which can be further modified through reactions with other chemicals, leading to a wide range of derivatives with diverse properties and applications.
Chemical Reactions and Properties
2-(p-Tolyloxy)ethyl acetate undergoes various chemical reactions that lead to the synthesis of complex compounds. For instance, it reacts with 6-chloro-4,4′-dimethyl-2,2′-methylenediphenol and 2-chloroethanol, followed by treatment with acetic anhydride, to produce halogenated and other derivative compounds. These reactions highlight the compound's reactivity and the possibility of creating a multitude of chemical entities for specific applications.
Physical Properties Analysis
The physical properties of 2-(p-Tolyloxy)ethyl acetate, such as its boiling point, melting point, and solubility in various solvents, are critical for its use in fragrance applications. These properties determine how the compound behaves in different environments and how it can be formulated into products. Detailed analysis of these properties is essential for optimizing the use of 2-(p-Tolyloxy)ethyl acetate in the fragrance industry and beyond.
Chemical Properties Analysis
The chemical properties of 2-(p-Tolyloxy)ethyl acetate, including its stability, reactivity, and compatibility with other compounds, play a significant role in its applications. Understanding these properties is crucial for safely handling the compound and for designing processes that maximize its benefits while minimizing potential risks.
- A toxicologic and dermatologic review by Mcginty, Letizia, & Api (2012) provides a comprehensive overview of the compound's use as a fragrance ingredient and its physical properties.
- Research on the synthesis of dimeric and trimeric polymer model compounds by Ninagawa, Matsuda, & Matsuda (1975) and their subsequent review in detail the chemical synthesis and molecular structure analyses.
Applications De Recherche Scientifique
Synthèse d'oligonucléotides thérapeutiques
4-(2-Acétoxyéthoxy)toluène: joue un rôle crucial dans la synthèse d'oligonucléotides thérapeutiques, en particulier de l'ARN. La synthèse chimique de l'ARN implique des groupes protecteurs pour le groupe hydroxyle en 2′, et des composés comme le This compound sont essentiels dans ce processus {svg_1}. Cela a des implications importantes pour la thérapie génique et le développement de traitements à base d'ARN.
Applications en dermatologie et en cosmétique
En recherche dermatologique, le This compound a été utilisé comme composé modèle. Ses propriétés non toxiques et non irritantes le rendent adapté aux applications cutanées, et il a été jugé sûr pour une utilisation en cosmétique {svg_2}. Le profil de sécurité de ce composé est bénéfique pour le développement de produits cosmétiques respectueux de la peau.
Production d'esters et d'esters d'acides carboxyliques
Le composé est également utilisé dans la production d'esters et d'esters d'acides carboxyliques. Ce sont des blocs de construction fondamentaux en chimie organique et sont utilisés pour créer une variété de structures chimiques, qui sont ensuite appliquées dans différents domaines scientifiques {svg_3}.
Solvant pour les réactions chimiques
This compound: est un solvant efficace pour certaines réactions chimiques. Il a été spécifiquement mentionné comme solvant pour le formaldéhyde et le propionate, qui sont des réactifs courants dans la synthèse organique {svg_4}. Le choix du solvant peut affecter considérablement le résultat d'une réaction, ce qui rend cette application assez importante.
Synthèse chimique d'ARN modifié
Le composé est impliqué dans la synthèse chimique d'ARN modifié, qui comprend l'ARN interférent court (siRNA), les microARN et autres ARN de courte longueur. Ces ARN modifiés ont des fonctionnalités potentielles dans la régulation et la thérapie géniques {svg_5}.
Processus d'oxydation catalytique
Bien qu'il ne soit pas directement mentionné dans le contexte du This compound, l'oxydation catalytique est un processus essentiel en science environnementale. Des composés structurellement liés au This compound sont souvent utilisés dans la synthèse de catalyseurs pour l'oxydation de composés organiques comme le toluène {svg_6}. Cette application est essentielle pour le contrôle de la pollution et les efforts de remédiation environnementale.
Safety and Hazards
Ethyl acetate, a related compound, is classified as a flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .
Mécanisme D'action
Target of Action
It has been used as a model compound for dermatology studies , suggesting that it may interact with skin cells or associated proteins.
Mode of Action
It is known to be a dimeric, acidic compound . It’s possible that it interacts with its targets through hydrogen bonding or other types of molecular interactions common to acidic compounds.
Biochemical Pathways
It has been used in the production of esters, carboxylic acid esters, and other compounds with similar structures , suggesting that it may be involved in esterification reactions or other related biochemical pathways.
Pharmacokinetics
It is known to be a liquid at room temperature with a boiling point of 94°c , which could influence its absorption and distribution.
Action Environment
As a liquid compound with a boiling point of 94°c , its stability and efficacy could be influenced by temperature and other environmental conditions.
Propriétés
IUPAC Name |
2-(4-methylphenoxy)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9-3-5-11(6-4-9)14-8-7-13-10(2)12/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMLZGKLUMJGSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863949 | |
| Record name | Ethanol, 2-(4-methylphenoxy)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6807-11-0 | |
| Record name | Ethanol, 2-(4-methylphenoxy)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6807-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(p-Tolyloxy)ethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006807110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(4-methylphenoxy)-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-(4-methylphenoxy)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(p-tolyloxy)ethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(P-TOLYLOXY)ETHYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE83E4XFCE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing dimeric and trimeric model compounds of 2-(p-Tolyloxy)ethyl acetate with formaldehyde?
A1: Synthesizing dimeric and trimeric model compounds of 2-(p-Tolyloxy)ethyl acetate with formaldehyde allows researchers to study the reactivity and characteristics of the molecule in a simplified system [, ]. These smaller, well-defined structures provide valuable insights into the polymerization process and the properties of the resulting polymers. By understanding these fundamental aspects, researchers can potentially tailor the properties of the polymers for specific applications.
Q2: How are the dimeric and trimeric 2-(p-Tolyloxy)ethyl acetate-formaldehyde model compounds synthesized?
A2: The synthesis of the dimer, 2,2′-Methylenebis(5-methyl-1,2-phenyleneoxy)diethyl acetate, involves reacting 2-(p-Tolyloxy)ethyl acetate with formaldehyde under acidic conditions [, ]. This reaction results in a methylene bridge connecting two units of the starting compound. The trimeric model compound, 2-[2,6-bis(2-acetoxyethoxy-5-methylbenzyl)-4-methylphenoxy]ethyl acetate, is synthesized through a multi-step process using 2,6-bis(2-hydroxy-5-methylbenzyl)-4-methylphenol as a precursor [, ].
Q3: What are the potential applications of studying the reaction rates of 2-(p-Tolyloxy)ethyl acetate-formaldehyde condensates with formaldehyde?
A3: Understanding the reaction rates of these condensates with formaldehyde can be valuable for controlling and optimizing the polymerization process []. This knowledge can help predict reaction times, optimize reaction conditions (temperature, catalyst concentration, etc.), and ultimately tailor the properties of the resulting polymers.
Q4: Are there any known safety concerns related to 2-(p-Tolyloxy)ethyl acetate?
A4: While the provided research focuses on the chemical synthesis and reactivity of 2-(p-Tolyloxy)ethyl acetate, a separate study reviews its use as a fragrance material []. This suggests potential exposure pathways and highlights the need for understanding the safety profile of the compound, particularly in consumer products.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



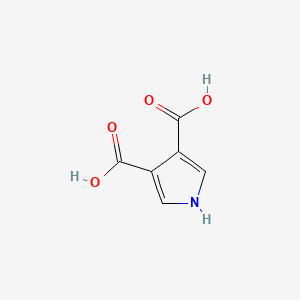
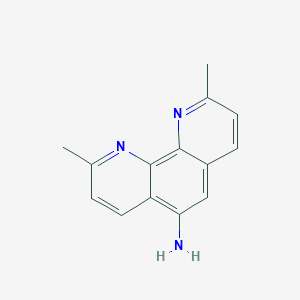

![7-[3-[(4-Iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1207730.png)
